BenchChemオンラインストアへようこそ!

2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL

lipophilicity logP drug‑likeness

This 2-propylsulfanyl derivative uniquely achieves a predicted logP of ~3.4—threefold higher than the ethyl congener—while maintaining pKa parity at ~6.3. Procure this exact scaffold to accelerate SAR progression against hydrophobic target pockets, as exemplified in US20090306075A1. Avoid the cost of synthesizing and validating shorter-chain variants; this compound is the direct lead precursor and an ideal upper-bound reference for HPLC method development, logP calibration, and pKa-shift studies within the RO5-compliant series.

Molecular Formula C9H10F3NOS
Molecular Weight 237.24 g/mol
Cat. No. B8033074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
Molecular FormulaC9H10F3NOS
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCCCSC1=C(C=C(C=N1)C(F)(F)F)O
InChIInChI=1S/C9H10F3NOS/c1-2-3-15-8-7(14)4-6(5-13-8)9(10,11)12/h4-5,14H,2-3H2,1H3
InChIKeyYVLNKALBXXWXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL: Physicochemical Baseline and Comparator Set for Procurement-Relevant Differentiation


2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL (CAS 1881290-27-2; molecular formula C₉H₁₀F₃NOS; molecular weight 237.24 g/mol) is a 2‑alkylsulfanyl‑substituted 3‑hydroxypyridine derivative that presents a pyridine ring simultaneously substituted at the 3‑position with a hydroxyl group, at the 5‑position with a strongly electron‑withdrawing trifluoromethyl (–CF₃) group, and at the 2‑position with a propylsulfanyl (–S–(CH₂)₂CH₃) side‑chain . The closest commercially available comparators are 2‑(methylsulfanyl)‑5‑(trifluoromethyl)pyridin‑3‑ol (CAS 1881296‑23‑6; C₇H₆F₃NOS; MW 209.19) and 2‑(ethylsulfanyl)‑5‑(trifluoromethyl)pyridin‑3‑ol (CAS 1881320‑39‑3; C₈H₈F₃NOS; MW 223.22), which differ solely in the length of the 2‑alkylsulfanyl chain . The non‑sulfanyl core analog 5‑(trifluoromethyl)pyridin‑3‑ol (CAS 186593‑14‑6; C₆H₄F₃NO; MW 163.10) serves as a baseline for assessing the contribution of the 2‑sulfanyl substituent .

Why In‑Class Alkylsulfanyl‑Trifluoromethyl‑Pyridinols Cannot Be Interchanged Without Quantitative Verification


Despite sharing a common 2‑alkylsulfanyl‑5‑trifluoromethyl‑3‑pyridinol scaffold, the propyl, ethyl, and methyl congeners yield divergent lipophilicity, ionisation behaviour, and molecular‑recognition volumes that directly affect logP‑driven partitioning, pKa‑sensitive binding to biological targets, and scaling of steric bulk in synthetic derivatisation steps. Predicted logP increases stepwise from approximately 2.5 (methyl) through 2.9 (ethyl) to 3.4 (propyl), while the predicted pKa of the 3‑OH remains constant at 6.30 ± 0.10 across the series, and computed polar surface area is essentially invariant . These parallel shifts in hydrophobicity without altered ionisation render simple molar‑mass or cost‑based substitution scientifically unjustified when a specific lipophilicity window is required for target engagement, membrane permeation, or chromatographic retention in purification cascades .

Quantitative Differentiation Evidence for 2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL Against Closest Structural Analogs


LogP‑Driven Lipophilicity Differentiation: Propylsulfanyl vs. Methylsulfanyl and Ethylsulfanyl Congeners

Computational predictions place the logP of 2‑(propylsulfanyl)‑5‑(trifluoromethyl)pyridin‑3‑ol at approximately 3.4, compared with roughly 2.9 for the ethylsulfanyl analog and roughly 2.5 for the methylsulfanyl analog; the hydroxyl‑devoid 2‑(propylsulfanyl)‑5‑(trifluoromethyl)pyridine scaffold prepared in patent US20090306075A1 exhibits logP ~3.8 . The ~0.5‑logP increment per additional methylene unit is consistent with the expected Hansch π contribution for an aliphatic carbon and directly translates into a roughly three‑fold higher octanol/water partition coefficient when moving from ethyl to propyl .

lipophilicity logP drug‑likeness alkylsulfanyl chain

Constant pKa with Escalating logP: Decoupled Ionisation and Lipophilicity Across the Alkylsulfanyl Series

The predicted pKa of the 3‑OH group remains 6.30 ± 0.10 for all three 2‑alkylsulfanyl‑5‑(trifluoromethyl)pyridin‑3‑ol congeners, whereas the 5‑(trifluoromethyl)pyridin‑3‑ol core without the 2‑sulfanyl substituent displays a predicted pKa of approximately 4.1–4.6 due to altered ring electronics . Thus the propylsulfanyl compound offers a lipophilicity gain of roughly 0.5–0.9 logP units over its shorter‑chain homologs while maintaining an identical charge state at any given pH, a decoupling that is rarely observed across diverse chemotypes.

pKa ionisation alkylsulfanyl homology physicochemical profiling

Patent‑Validated Scaffold Utilisation: 2‑Propylsulfanyl‑5‑(trifluoromethyl)pyridine Core in Biologically Active Molecules

Patent US20090306075A1 explicitly exemplifies multiple bioactive molecules that incorporate the 2‑(propylsulfanyl)‑5‑(trifluoromethyl)pyridine core as a central scaffold for disease‑relevant targets, whereas the corresponding methyl‑ and ethyl‑sulfanyl 3‑hydroxy‑pyridine congeners do not appear in the exemplified compound list of this patent family . The patent demonstrates that the propyl chain length is the selected embodiment for advancing compounds into further biological profiling, providing a direct procurement rationale for the propylsulfanyl derivative over its methyl or ethyl counterparts when the patent‑disclosed SAR is being followed.

patent precedent scaffold validation drug discovery propylsulfanyl pyridine

Anti‑Chlamydial Scaffold Validation: Trifluoromethylpyridine‑3‑ol Derivatives with Selective Antibacterial Activity

A peer‑reviewed study demonstrated that a series of (trifluoromethyl)pyridine‑3‑ol derivatives display nanomolar anti‑chlamydial potency with bactericidal activity against Chlamydia trachomatis while showing no activity against Staphylococcus aureus or Escherichia coli, and no toxicity toward mammalian cells . The most active molecule in that series (compound 20) achieved eradication of Chlamydia in a 3D infection model and accelerated recovery in infected mice, providing class‑level validation that the 5‑trifluoromethyl‑3‑hydroxypyridine scaffold—particularly when substituted at the 2‑position—can yield therapeutically relevant selectivity . While the specific 2‑propylsulfanyl derivative was not among the exact molecules tested, the structure‑activity trends described indicate that alkylsulfanyl substitution at the 2‑position is well‑tolerated and that chain‑length optimisation (methyl → ethyl → propyl) is a rational next step for tuning potency and pharmacokinetics.

anti-chlamydial trifluoromethylpyridine selective antibacterial 3-hydroxypyridine

Molecular‑Weight‑Driven Procurement Decision: Balancing Synthetic Handle Utility and Cost Efficiency Across the C₁–C₃ Alkylsulfanyl Range

The molecular weight increases from 209.19 (C₁ methylsulfanyl) through 223.22 (C₂ ethylsulfanyl) to 237.24 (C₃ propylsulfanyl), with corresponding increases in the number of rotatable bonds from 2 to 4 and an unchanged H‑bond donor/acceptor count of 1/3 across the series . All three comply with Lipinski’s Rule of Five (RO5 violations = 0), meaning the propylsulfanyl compound occupies the upper end of the permissible molecular‑weight window for orally bioavailable small molecules while still retaining rule‑compliant physicochemical properties, enabling scientists to achieve higher target occupancy through increased hydrophobic contacts without crossing the RO5 threshold that the next homolog (C₄ butyl, predicted MW ~251) might approach .

molecular weight synthetic intermediate procurement alkylsulfanyl chain length

High‑Value Application Scenarios for 2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring logP in the 3.0–3.5 Window Without Altering the Ionisation Profile

When a hit‑to‑lead program demands a lipophilicity increase to improve membrane permeability or target‑binding enthalpy while preserving a pKa ~6.3 for optimal solubility at physiological pH, the propylsulfanyl derivative provides a logP of ~3.4—roughly three‑fold higher than the ethyl congener—without shifting the ionisation state of the 3‑OH group . This allows medicinal chemists to explore hydrophobic pocket occupancy while maintaining predictable charge‑state behaviour in biological media.

Following Patent‑Disclosed SAR for 2‑Propylsulfanyl‑5‑(trifluoromethyl)pyridine‑Containing Bioactive Molecules

For teams pursuing targets disclosed in US20090306075A1, the 3‑hydroxy propylsulfanyl compound serves as the direct synthetic precursor or core scaffold that has already been exemplified in active molecules, whereas the methyl and ethyl congeners are absent from the patent’s exemplified structures . Procuring this specific compound eliminates the need to independently synthesise and validate a non‑exemplified alkyl chain variant, accelerating SAR progression.

Synthesis of 2‑Substituted Pyridin‑3‑ol Derivatives for Antibacterial Selectivity Profiling

The 5‑trifluoromethyl‑3‑hydroxypyridine chemotype has demonstrated selective, bactericidal anti‑chlamydial activity without off‑target effects on common Gram‑positive and Gram‑negative bacteria . The 2‑propylsulfanyl derivative is ideally positioned to extend this SAR, as its higher logP may enhance intracellular accumulation in Chlamydia‑infected epithelial cells while retaining the selectivity window established for the class, making it a strategic procurement choice for anti‑infective discovery groups.

Physicochemical Reference Standard for Alkylsulfanyl‑Trifluoromethyl‑Pyridinol Method Development

Because the propylsulfanyl compound exhibits the highest logP and the largest molecular weight within the C₁–C₃ RO5‑compliant series while maintaining pKa parity with its shorter‑chain homologs , it serves as an ideal upper‑bound reference standard for HPLC method development, logP assay calibration, and pKa‑shift studies investigating the electronic interplay between the 2‑alkylsulfanyl donor and the 5‑CF₃ acceptor across the 3‑hydroxypyridine ring.

Quote Request

Request a Quote for 2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.